1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(3-methoxybenzyl)methanamine
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Overview
Description
The compound “({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[(3-METHOXYPHENYL)METHYL]AMINE” is a complex organic molecule featuring a benzodioxole core, an oxazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzodioxole core, the construction of the oxazole ring, and the attachment of the methoxyphenyl group. One common synthetic route involves the following steps:
Formation of the Benzodioxole Core: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.
Construction of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Attachment of the Methoxyphenyl Group: This step typically involves a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound “({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[(3-METHOXYPHENYL)METHYL]AMINE” can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced to form an oxazoline derivative.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of oxazoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in anticancer research, it may inhibit the function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The benzodioxole core and oxazole ring are crucial for its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine
- 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
- 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde
Uniqueness
The uniqueness of “({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[(3-METHOXYPHENYL)METHYL]AMINE” lies in its combination of structural motifs, which confer specific chemical reactivity and biological activity. The presence of both the benzodioxole and oxazole rings, along with the methoxyphenyl group, makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C22H26N2O6 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]-N-[(3-methoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C22H26N2O6/c1-25-17-6-4-5-14(7-17)11-23-12-16-10-18(30-24-16)8-15-9-19(26-2)21-22(20(15)27-3)29-13-28-21/h4-7,9,18,23H,8,10-13H2,1-3H3 |
InChI Key |
VQWAYZFXANBQPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=NOC(C2)CC3=CC(=C4C(=C3OC)OCO4)OC |
Origin of Product |
United States |
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